molecular formula C20H27N7 B15117653 2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4,6-dimethylpyrimidine

2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4,6-dimethylpyrimidine

Cat. No.: B15117653
M. Wt: 365.5 g/mol
InChI Key: SRCWINVSLQFLQL-UHFFFAOYSA-N
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Description

2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4,6-dimethylpyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4,6-dimethylpyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperazine and pyrimidine moieties. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form additional ring structures, which may enhance its biological activity.

Scientific Research Applications

2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar compounds to 2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4,6-dimethylpyrimidine include:

    Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core and are known for their diverse biological activities.

    Piperazine derivatives: Compounds containing the piperazine ring are widely studied for their pharmacological properties.

    Pyrimidine derivatives: These compounds are important in medicinal chemistry due to their role in DNA and RNA synthesis.

The uniqueness of this compound lies in its combination of these three heterocyclic structures, which may result in synergistic effects and enhanced biological activity .

Properties

Molecular Formula

C20H27N7

Molecular Weight

365.5 g/mol

IUPAC Name

2-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C20H27N7/c1-14-12-15(2)22-19(21-14)26-10-8-25(9-11-26)18-7-6-17-23-16(20(3,4)5)13-27(17)24-18/h6-7,12-13H,8-11H2,1-5H3

InChI Key

SRCWINVSLQFLQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN4C=C(N=C4C=C3)C(C)(C)C)C

Origin of Product

United States

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